N-(2,6-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
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Overview
Description
N-(2,6-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure combining a dimethylphenyl group, a methoxyphenyl group, and a chromeno-pyrimidinyl moiety, linked through a sulfanyl-acetamide bridge. Its intricate structure suggests potential utility in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chromeno-Pyrimidinyl Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyrimidinyl structure.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a methoxy group is introduced to the phenyl ring.
Attachment of the Dimethylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Formation of the Sulfanyl-Acetamide Linkage: The final step involves the coupling of the chromeno-pyrimidinyl core with the dimethylphenyl group through a sulfanyl-acetamide bridge, typically using thiol and amide coupling reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced aromatic rings or side chains.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes, receptors, and DNA.
Pathways: The compound may interfere with cellular pathways involved in cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dimethylphenyl)-2-{[2-(4-hydroxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
- N-(2,6-Dimethylphenyl)-2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
Uniqueness
N-(2,6-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-17-7-6-8-18(2)25(17)29-24(32)16-35-28-22-15-20-9-4-5-10-23(20)34-27(22)30-26(31-28)19-11-13-21(33-3)14-12-19/h4-14H,15-16H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQXNNSIUGCSNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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